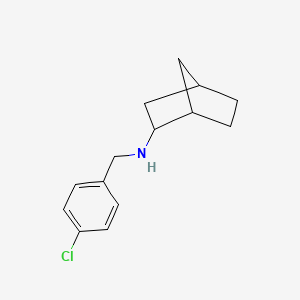

N-4-chlorobenzyl-2-norbornylamine

Description

Properties

Molecular Formula |

C14H18ClN |

|---|---|

Molecular Weight |

235.75 g/mol |

IUPAC Name |

N-[(4-chlorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C14H18ClN/c15-13-5-2-10(3-6-13)9-16-14-8-11-1-4-12(14)7-11/h2-3,5-6,11-12,14,16H,1,4,7-9H2 |

InChI Key |

VQEZGIKQGFXTPA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1CC2NCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches to N 4 Chlorobenzyl 2 Norbornylamine

Development of Stereoselective Synthetic Pathways to N-4-chlorobenzyl-2-norbornylamine

The control of stereochemistry is paramount in the synthesis of this compound, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. Both enantioselective and diastereoselective approaches have been investigated to achieve high levels of stereocontrol.

Enantioselective Syntheses via Chiral Auxiliary or Catalysis

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through the use of chiral auxiliaries or chiral catalysts.

One effective method for achieving enantioselectivity in the synthesis of norbornene derivatives involves the use of a chiral auxiliary, such as Oppolzer's camphorsultam. chemrxiv.org This auxiliary can be attached to a dienophile, which then undergoes a Diels-Alder reaction with cyclopentadiene. The chiral auxiliary directs the approach of the diene, leading to a highly diastereoselective cycloaddition. chemrxiv.org Subsequent removal of the chiral auxiliary yields the enantiomerically enriched norbornene scaffold, which can then be further functionalized to produce the desired this compound. The recovered chiral auxiliary can often be reused, making this a cost-effective strategy. chemrxiv.org

Chiral Lewis acid catalysis is another powerful tool for enantioselective Diels-Alder reactions, providing access to optically active six-membered ring systems. chemrxiv.org This method avoids the need to attach and remove a chiral auxiliary. Additionally, organocatalysis has emerged as a valuable strategy for the enantioselective synthesis of complex molecules, including those with N-C axial chirality and C2-functionalized morpholines and piperazines. nih.govnih.gov These approaches could potentially be adapted for the asymmetric synthesis of the norbornane (B1196662) core of this compound.

| Method | Key Features | Potential Application to this compound |

| Chiral Auxiliary (e.g., Oppolzer's Camphorsultam) | High diastereoselectivity in Diels-Alder reactions; recoverable auxiliary. chemrxiv.org | Synthesis of an enantiomerically enriched norbornene precursor. |

| Chiral Lewis Acid Catalysis | Catalytic enantiocontrol in cycloadditions. chemrxiv.org | Asymmetric Diels-Alder reaction to form the norbornene skeleton. |

| Organocatalysis | Metal-free enantioselective transformations. nih.govnih.gov | Potential for novel asymmetric routes to the amine or its precursors. |

Diastereoselective Route Development

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. In the context of this compound, this is crucial for establishing the correct spatial relationship between the amino group and the norbornane skeleton.

The development of diastereoselective routes can be informed by studies on related complex molecules. For instance, the diastereoselective synthesis of fused cyclopropyl-3-amino-2,4-oxazine derivatives has been described, highlighting strategies to control stereochemistry in intricate molecular architectures. nih.gov While not directly applicable to the target compound, the principles of substrate control and reagent control in such systems can guide the design of diastereoselective syntheses of this compound.

Novel Amination Strategies for Norbornene and Norbornane Scaffolds

The introduction of the amine functionality is a key step in the synthesis of this compound. Several modern amination strategies can be employed for this purpose.

Reductive Amination Protocols for this compound Precursors

Reductive amination is a widely used and versatile method for the formation of C-N bonds. harvard.edu It typically involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion, which is then reduced in situ to the desired amine. harvard.edu This method is highly effective for synthesizing primary, secondary, and tertiary amines. harvard.edunih.gov

For the synthesis of this compound, a suitable norbornanone precursor would be reacted with 4-chlorobenzylamine (B54526). A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity for reducing the iminium ion in the presence of the carbonyl group. harvard.eduorganic-chemistry.org The reaction conditions, such as pH and solvent, can be optimized to maximize the yield and minimize side reactions. harvard.edu Mild and efficient one-pot procedures have been developed for reductive amination, sometimes utilizing catalysts or specialized reagents like α-picoline-borane. organic-chemistry.org

| Reducing Agent | Key Characteristics |

| Sodium Cyanoborohydride | Effective at controlled pH, but toxic. harvard.edukoreascience.kr |

| Sodium Triacetoxyborohydride | Mild, selective, and less toxic alternative. harvard.eduorganic-chemistry.org |

| α-Picoline-borane | Allows for reductive amination in various solvents, including water. organic-chemistry.org |

| Borohydride (B1222165) Exchange Resin (BER) | Offers simplified work-up procedures. koreascience.kr |

Transition Metal-Catalyzed Coupling Reactions for N-C Bond Formation

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for forming N-C bonds. These reactions typically involve the coupling of an amine with an aryl or vinyl halide or triflate, catalyzed by a palladium complex. While this method is most commonly used for forming N-aryl bonds, adaptations for the amination of alkyl halides or pseudohalides exist.

In the context of this compound synthesis, a norbornyl halide or triflate could potentially be coupled with 4-chlorobenzylamine using a suitable palladium catalyst and ligand system. The choice of ligand is critical for achieving high catalytic activity and selectivity.

Photoredox Catalysis in Amine Synthesis

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. This methodology utilizes visible light to initiate single-electron transfer processes, which can be harnessed for the formation of C-N bonds. While specific applications to the synthesis of this compound have not been extensively reported, the general principles of photoredox catalysis suggest its potential utility. For instance, photoredox-mediated hydroamination or aminoalkylation of norbornene could provide a direct route to the desired product or a key intermediate.

Optimization of Synthetic Routes for Scalability and Atom Economy

The synthesis of this compound can be approached through several established organic chemistry transformations. The primary goal in a modern synthetic context is to develop routes that are not only high-yielding but also scalable and adhere to the principles of green chemistry, particularly atom economy. jocpr.comprimescholars.com Atom economy is a measure of how many atoms from the starting materials are incorporated into the final desired product. primescholars.comresearchgate.net

A common and direct method for the synthesis of this compound is the reductive amination of norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one) with 4-chlorobenzylamine. This reaction typically proceeds via the in situ formation of an imine intermediate, which is then reduced to the target secondary amine.

Route A: Reductive Amination

For scalability, the choice of reducing agent is critical. While classic hydride reagents like sodium borohydride (NaBH₄) are effective, catalytic hydrogenation offers significant advantages in terms of atom economy and process safety on a large scale. jocpr.com Using molecular hydrogen (H₂) with a heterogeneous catalyst (e.g., Palladium on carbon, Pd/C) results in water as the only stoichiometric byproduct, representing a highly atom-economical process. rsc.org

Another viable, though often less atom-economical, route is the direct N-alkylation of 2-aminonorbornane with 4-chlorobenzyl chloride.

Route B: N-Alkylation

The table below provides a theoretical comparison of the atom economy for these two synthetic approaches.

| Metric | Route A: Catalytic Reductive Amination | Route B: N-Alkylation (with Triethylamine) |

| Reactants | Norcamphor, 4-Chlorobenzylamine, H₂ | 2-Aminonorbornane, 4-Chlorobenzyl chloride, Triethylamine |

| Products | This compound, H₂O | This compound, Triethylammonium chloride |

| % Atom Economy | ~93.8% | ~69.7% |

Atom economy is calculated as: (MW of desired product / sum of MW of all reactants) x 100.

As the data indicates, catalytic reductive amination is the superior route regarding atom economy. Further optimization for scalability would involve developing a continuous flow process, which can offer better control over reaction parameters and improve safety and throughput.

Derivatization and Functionalization of the this compound Core

The this compound structure contains two key domains ripe for chemical modification: the rigid bicyclic norbornane moiety and the substituted aromatic 4-chlorobenzyl unit. Functionalization of these parts allows for the systematic exploration of the chemical space around the core structure. nih.gov

Modifications at the Norbornane Moiety

The norbornane scaffold is a versatile platform that can be chemically altered in numerous ways. researchgate.net Its rigid conformation makes it an attractive component in drug design, where precise positioning of functional groups is desired. nih.govresearchgate.net Modifications can be introduced either by using a pre-functionalized starting material in the synthesis or by post-synthetic modification of the this compound product.

Key potential modifications include:

Substitution at the bridgehead (C1 and C4) or bridge (C7) positions: Introducing small alkyl or functional groups can influence the molecule's steric profile and lipophilicity.

Oxidation of the methylene (B1212753) bridge: Replacing the C7 methylene with a heteroatom, such as oxygen, creates an oxa-norbornane derivative, which can alter solubility and hydrogen bonding capacity. nih.gov

Functionalization of other ring positions: Starting from functionalized norcamphor derivatives (e.g., 5-hydroxy-norcamphor) would yield analogues with substituents at various points on the carbocyclic frame.

The following table outlines some potential modifications to the norbornane ring system.

| Position | Modification Type | Potential Reagent/Precursor | Resulting Moiety |

| C5/C6 | Hydroxylation | 5-Hydroxy-norcamphor | Hydroxy-norbornane |

| C7 | Oxidation | 7-Oxo-norcamphor | Oxa-norbornane bridge |

| C7 | Gem-dimethyl | Camphor (as starting material) | 7,7-dimethylnorbornane |

| C1 | Methylation | 1-Methyl-norcamphor | 1-Methyl-norbornane |

These modifications leverage the rich chemistry of bicyclic systems to generate structural diversity. nih.gov

Substitutions on the 4-chlorobenzyl Unit

The 4-chlorobenzyl group is a common feature in bioactive molecules, and its electronic and steric properties can be readily tuned through aromatic substitution. Modifications to this part of the molecule can significantly impact intermolecular interactions.

Common synthetic strategies for derivatization include:

Varying the Halogen: Replacing the chlorine atom with other halogens (Fluorine, Bromine, Iodine) allows for systematic probing of steric and electronic effects. This can be achieved by using the corresponding 4-halo-benzyl halide or aldehyde in the initial synthesis.

Positional Isomerism: Moving the chloro-substituent to the ortho (2-) or meta (3-) position of the benzyl (B1604629) ring can drastically alter the molecule's conformation and binding orientation.

Introducing Other Functional Groups: A wide array of functional groups can be introduced onto the aromatic ring to modulate properties like lipophilicity, electronic character, and hydrogen bonding potential. This is often accomplished through standard electrophilic aromatic substitution reactions on a suitable precursor or by using a pre-substituted benzyl starting material. tandfonline.com

The table below details possible substitutions on the benzyl ring.

| Position | Substitution | Example Group | Potential Effect |

| Para (4) | Halogen variation | -F, -Br, -I | Modulate electronic and steric properties |

| Para (4) | Electron-donating | -OCH₃, -CH₃ | Increase electron density, alter metabolism |

| Para (4) | Electron-withdrawing | -CF₃, -NO₂ | Decrease electron density, alter pKa |

| Ortho/Meta (2,3) | Chloro- or other | -Cl, -F | Change steric profile and dipole moment |

Such modifications are fundamental in medicinal chemistry for optimizing a lead compound's activity and properties. mdpi.com

Formation of Analogues for Structure-Activity Relationship Studies

The primary purpose of the derivatization strategies described above is to generate a library of chemical analogues for structure-activity relationship (SAR) studies. nih.govnih.gov SAR is a cornerstone of drug discovery and chemical biology, aiming to correlate specific structural features of a molecule with its biological or chemical activity. nih.govnih.gov By systematically altering parts of the this compound structure and observing the resulting changes in a given activity, researchers can build a model of the pharmacophore—the key molecular features responsible for the observed effect. researchgate.net

For a hypothetical SAR study of this compound analogues as inhibitors of a specific enzyme, a series of compounds would be synthesized and tested. The results could be tabulated to identify key trends.

The following interactive table illustrates a hypothetical SAR analysis.

| Analogue ID | Norbornane Modification | Benzyl Ring Substitution | Hypothetical Activity (IC₅₀, µM) | Inferred SAR |

| Parent | None | 4-Cl | 5.2 | Baseline activity |

| A-1 | None | 4-F | 4.8 | Small halogen at para-position is well-tolerated |

| A-2 | None | 4-Br | 6.5 | Larger halogen slightly decreases activity |

| A-3 | None | 4-OCH₃ | 15.8 | Electron-donating group at para-position is detrimental |

| A-4 | None | 3-Cl | 25.1 | Position of chloro group is critical; para is preferred |

| B-1 | 7,7-dimethyl | 4-Cl | 5.5 | Steric bulk on the bridge is tolerated |

| B-2 | 5-hydroxyl (exo) | 4-Cl | 1.2 | H-bond donor on the norbornane scaffold significantly improves activity |

From this hypothetical data, one might conclude that a hydrogen bond donor on the norbornane ring is beneficial for activity, and that an electron-withdrawing group at the para-position of the benzyl ring is preferred over other substitutions. This iterative process of design, synthesis, and testing is fundamental to optimizing molecular function. nih.gov

Advanced Structural and Stereochemical Investigations of N 4 Chlorobenzyl 2 Norbornylamine

Conformational Analysis and Dynamics

Computational Modeling of Preferred Conformations

No computational studies detailing the preferred conformations of N-4-chlorobenzyl-2-norbornylamine have been identified in the public domain. Such an analysis would typically involve quantum mechanical calculations to determine the potential energy surface of the molecule, identifying low-energy conformers and the rotational barriers between them. Key factors influencing the conformation would be the orientation of the 4-chlorobenzyl group relative to the rigid norbornane (B1196662) cage and the puckering of the six-membered rings within the norbornane system. Without dedicated computational modeling, any depiction of its preferred conformation would be hypothetical.

Experimental Techniques for Conformational Elucidation

Similarly, there is a lack of published experimental data from techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy that would elucidate the conformational properties of this compound. X-ray diffraction of a single crystal would provide definitive information on its solid-state conformation. Advanced NMR techniques, like Nuclear Overhauser Effect (NOE) spectroscopy, could provide insights into the through-space proximity of protons, offering clues to the molecule's conformation in solution. The absence of such studies prevents a data-driven discussion.

Chirality and Stereoisomerism

The this compound structure possesses multiple stereocenters, leading to the possibility of several stereoisomers. The norbornane moiety itself has stereocenters at the bridgehead carbons (C1 and C4) and at the carbon bearing the amino group (C2).

Enantiomeric Resolution and Absolute Configuration Determination

There are no specific reports on the enantiomeric resolution of this compound. The process would involve separating the enantiomers from a racemic mixture, potentially through techniques like chiral chromatography or diastereomeric salt formation. Furthermore, the determination of the absolute configuration of the separated enantiomers, for which methods like X-ray crystallography of a chiral derivative or vibrational circular dichroism (VCD) could be employed, has not been documented.

Influence of Norbornane Stereochemistry on Molecular Recognition

The rigid and well-defined three-dimensional structure of the norbornane framework is known to play a crucial role in how molecules interact with biological targets or other chiral entities. The specific stereochemistry of this compound would undoubtedly influence its molecular recognition properties. However, without experimental or computational data on its interactions, any discussion on this topic would be purely theoretical.

Supramolecular Chemistry and Intermolecular Interactions

The study of supramolecular chemistry involves understanding the non-covalent interactions that govern how molecules assemble. For this compound, potential intermolecular interactions would include hydrogen bonding involving the secondary amine, and halogen bonding involving the chlorine atom, as well as van der Waals forces. Analysis of crystal packing, if crystal structure data were available, would be instrumental in understanding these interactions. In the absence of such data, a detailed analysis of the supramolecular chemistry of this specific compound is not possible.

Hydrogen Bonding Networks

In related compounds featuring a 4-chlorobenzyl group and a secondary amine, such as N-(4-chlorobenzyl)piperazinium tetrachlorocuprate(II), the presence of N-H···Cl hydrogen bonds has been confirmed. researchgate.net These interactions are crucial in stabilizing the crystal lattice. Similarly, studies on other organic molecules have detailed the formation of various hydrogen bonds, including N-H···O and N-H···N, which lead to the assembly of complex, chain-like, or ring-like structures. mdpi.comnih.gov

Table 1: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Expected Significance |

| N-H (norbornylamine) | N (norbornylamine) | Intermolecular | High |

| N-H (norbornylamine) | Cl (chlorobenzyl) | Intermolecular | Moderate |

| C-H (aromatic/aliphatic) | Cl (chlorobenzyl) | Intermolecular | Weak |

| C-H (aromatic/aliphatic) | N (norbornylamine) | Intermolecular | Weak |

Halogen Bonding and C-H···π Interactions

Halogen bonding is a significant directional interaction where a halogen atom acts as an electrophilic species. In the case of this compound, the chlorine atom attached to the benzene (B151609) ring is a potential halogen bond donor. It can interact with nucleophilic regions of adjacent molecules, such as the nitrogen atom or the π-system of the benzene ring.

The interaction between the chlorine atom and the π-electron cloud of the benzene ring of an adjacent molecule (Cl···π interaction) is a recognized stabilizing force in crystal engineering. Additionally, C-H···π interactions, where an aromatic C-H group points towards the π-face of a neighboring aromatic ring, are expected to be present. These weak but numerous interactions play a cumulative role in the cohesion of the crystal structure.

Table 2: Predicted Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Description |

| Halogen Bond | C-Cl | N | The electrophilic region of the chlorine atom interacts with the lone pair of the nitrogen atom. |

| Halogen Bond | C-Cl | π-system (benzene) | The chlorine atom interacts with the electron-rich face of the benzene ring. |

| C-H···π | C-H (aromatic) | π-system (benzene) | A hydrogen atom of a benzene ring points towards the face of an adjacent benzene ring. |

| C-H···π | C-H (norbornyl) | π-system (benzene) | A hydrogen atom from the norbornyl group interacts with the benzene ring. |

The interplay of these varied non-covalent interactions—hydrogen bonding, halogen bonding, and C-H···π forces—is critical in dictating the final three-dimensional arrangement of this compound molecules in the solid state. Understanding these interactions is paramount for predicting and controlling the physicochemical properties of this and related compounds.

Computational and Theoretical Studies of N 4 Chlorobenzyl 2 Norbornylamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electron distribution, molecular orbital energies, and other electronic characteristics that govern a compound's reactivity and interactions.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules, such as optimized geometry, vibrational frequencies, and electronic properties like ionization potential and electron affinity. A search of scientific literature yields no specific studies that have applied DFT methods to N-4-chlorobenzyl-2-norbornylamine. Consequently, there is no published data on its calculated ground state geometry, electronic energy, or other related properties derived from DFT.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods provide alternative approaches to quantum chemical calculations. Ab initio methods are based on first principles without the use of empirical parameters, while semi-empirical methods incorporate some experimental data to simplify calculations. No published research articles or datasets were found that employ either ab initio or semi-empirical methods to analyze this compound.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of a molecule over time and for studying its interactions with biological targets. rsc.orgnih.gov These simulations can provide insights into the flexibility of a molecule and the nature of its binding to proteins or other macromolecules. researchgate.net

A comprehensive search for MD simulation studies focused on this compound returned no results. There are no available data on its conformational preferences, dynamic behavior in different solvent environments, or its potential interactions with any biological targets as determined through molecular dynamics simulations.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. nih.gov These models are instrumental in drug discovery and materials science for predicting the activity of new compounds. researchgate.netnih.gov

Descriptor Generation and Selection

The development of QSAR/QSPR models begins with the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. The selection of relevant descriptors is a critical step in building a predictive model. As there are no published QSAR or QSPR studies involving this compound, there is no information on generated or selected descriptors for this compound.

Predictive Modeling for Biological Activities (excluding clinical applications)

Predictive QSAR models are used to estimate the biological activities of compounds based on their structural features. No such models have been developed or reported for this compound. Therefore, there are no computational predictions of its potential biological activities based on this methodology.

Molecular Docking and Binding Affinity Predictions with Potential Biological Targets

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular docking or binding affinity studies for the compound this compound. Consequently, there is no published data available regarding its predicted binding modes, binding affinities, or potential biological targets based on computational simulations.

While computational methods such as molecular docking are standard in drug discovery and development to predict the interaction of a ligand with a target protein, no such research appears to have been published for this specific compound. Therefore, detailed research findings and data tables relating to its interaction with biological macromolecules cannot be provided at this time.

Mechanistic Biological and Pharmacological Investigations of N 4 Chlorobenzyl 2 Norbornylamine and Its Analogues

Exploration of Molecular Targets and Pathways

The biological activity of compounds related to N-4-chlorobenzyl-2-norbornylamine stems from their interaction with specific molecular targets, including enzymes and receptors, which initiates a cascade of downstream effects.

Enzyme Inhibition or Activation Mechanisms

Analogues featuring the 4-chlorobenzyl group have been identified as inhibitors of several key enzymes.

Kinases: The histamine (B1213489) analogue clobenpropit (B1669187), which contains an N-4-chlorobenzyl group, has been shown to modulate the phosphorylation of Interferon Regulatory Factor 7 (IRF7). nih.gov Phosphorylation is a critical activation step for IRF7, a key regulator of type I interferon production, which is often mediated by kinases. nih.gov By inhibiting this phosphorylation, clobenpropit effectively reduces the production of interferons. nih.gov

Monoamine Oxidase-B (MAO-B): A series of N-(2-aminoethyl)benzamide analogues containing a 4-chloro substitution have been synthesized and evaluated as inhibitors of monoamine oxidase-B (MAO-B). These compounds were found to be competitive, time-dependent, and reversible inhibitors of MAO-B. nih.gov Their potency is influenced by steric and hydrophobic properties. nih.gov

No significant findings were identified in the reviewed literature regarding the direct inhibition or activation of photosynthetic electron transport, 11β-HSD1, alpha-glucosidase, or alpha-amylase by this compound or its close analogues.

Receptor Binding and Modulation Studies

The interaction with specific receptors is a primary mechanism of action for many analogues of this compound.

Histamine Receptors:

H1 Receptor: Clemizole, a benzimidazole (B57391) derivative bearing a 1-(p-chlorobenzyl) group, is known as a histamine H1 antagonist. It acts by binding to and blocking the H1 receptor, thereby preventing histamine from mediating its effects. researchgate.net

H3 and H4 Receptors: Clobenpropit is a well-studied histamine H3 receptor antagonist and H4 receptor ligand. nih.govnih.gov Studies on clobenpropit derivatives have been crucial in understanding ligand binding modes at the H4 receptor, highlighting the importance of specific structural features for binding affinity and orientation within the receptor's binding pocket. nih.gov

Chemokine Receptors: Beyond histamine receptors, clobenpropit has been found to bind effectively to the CXCR4 receptor. This interaction is significant as it is the pathway through which clobenpropit inhibits IRF7 phosphorylation and subsequent interferon production in models of systemic lupus erythematosus. nih.gov

No specific information was found regarding the modulation of viral protein interactions by this compound or its direct analogues.

Ion Channel and Transporter Interactions

While direct studies on ion channel modulation are limited, some evidence suggests an indirect influence. Research on the histamine H3 receptor antagonist clobenpropit demonstrated that it can reverse the increase in intracellular calcium levels induced by NMDA. nih.gov The regulation of intracellular calcium is intrinsically linked to the activity of various ion channels. This finding suggests a potential, albeit indirect, interaction with calcium signaling pathways or channels.

Cellular and Subcellular Mechanistic Effects

The molecular interactions of these compounds translate into observable effects on cellular functions and signaling pathways.

Impact on Specific Cellular Processes

Glioblastoma Cell Growth Inhibition Pathways: Glioblastoma is an aggressive brain tumor known for its resistance to therapy. nih.govnfcr.org Certain antihistamines have been investigated for their anti-glioblastoma properties. For instance, clemastine, which has structural similarities to chlorobenzyl-containing compounds, was found to induce lysosome-mediated cell death in glioblastoma cells at concentrations that did not harm healthy cells. nfcr.org This mechanism involves the destabilization of lysosomal membranes, leading to the leakage of enzymes that trigger cell death. nfcr.org Additionally, synthetic compounds with a 2-(4-(4-chlorobenzoyl)phenoxy) structure have shown potent anti-glioblastoma activity in multiple human glioblastoma cell lines. nih.gov

Intracellular Signaling Pathway Modulation

Analogues of this compound have been shown to modulate specific intracellular signaling cascades.

cAMP/PKA Pathway: In cultured cortical neurons, the H3 receptor antagonist clobenpropit provides neuroprotection against NMDA-induced excitotoxicity by enhancing the release of the inhibitory neurotransmitter GABA. Mechanistic studies revealed that this effect is mediated through the cAMP/protein kinase A (PKA) pathway . Inhibitors of adenylyl cyclase (which produces cAMP) and PKA were able to block the protective effects of clobenpropit. nih.gov

Interferon Regulatory Factor 7 (IRF7) Pathway: As mentioned previously, clobenpropit can target the CXCR4 receptor. This interaction leads to a significant inhibition of the phosphorylation of IRF7. nih.gov Activated (phosphorylated) IRF7 translocates to the nucleus to initiate the transcription of type I interferons, which are key drivers in certain autoimmune diseases. By blocking this pathway, clobenpropit can reduce the production of pro-inflammatory cytokines. nih.gov

Table of Investigated Analogues and their Mechanistic Effects

| Compound/Analogue Class | Molecular Target(s) | Mechanism of Action | Cellular/Signaling Effect |

|---|---|---|---|

| Clobenpropit | Histamine H3/H4 Receptors, CXCR4 | Receptor antagonism/binding | Enhances GABA release via cAMP/PKA pathway; Inhibits IRF7 phosphorylation and interferon production. nih.govnih.gov |

| Clemizole | Histamine H1 Receptor | Receptor antagonism | Blocks H1-mediated signaling. researchgate.net |

| N-(2-aminoethyl)-4-chlorobenzamide Analogues | Monoamine Oxidase-B (MAO-B) | Competitive, reversible enzyme inhibition | Inhibition of MAO-B activity. nih.gov |

| Clemastine (related structure) | Lysosomal Membranes | Membrane destabilization | Induces lysosome-mediated cell death in glioblastoma cells. nfcr.org |

| Benzoylphenoxyacetamide (BPA) derivatives | Not specified | Not specified | Demonstrates strong anti-glioblastoma activity. nih.gov |

Subcellular Localization and Distribution Mechanisms

Comprehensive searches of available scientific literature and databases did not yield specific information regarding the subcellular localization and distribution mechanisms of this compound or its close analogues. The factors that typically govern the distribution of a small molecule within a cell include its physicochemical properties such as lipophilicity, charge, size, and the presence of specific functional groups that may interact with cellular components or transport systems.

The lipophilic nature of the chlorobenzyl and norbornyl groups might suggest a tendency to associate with lipid-rich structures like cellular membranes. However, without experimental data from techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation studies followed by quantification, any statements on its specific organelle accumulation remain speculative.

Preclinical in vitro and in vivo Models for Mechanistic Elucidation (excluding clinical human data)

There is currently no publicly available research detailing the use of preclinical in vitro or in vivo models to elucidate the specific mechanisms of action of this compound.

Cell-Based Assays for Target Engagement and Pathway Analysis

No cell-based assays investigating the target engagement or pathway analysis of this compound have been reported in the scientific literature. Such assays would be crucial to identify the molecular targets of the compound and understand its effects on cellular signaling pathways.

Mechanistic Studies in Relevant Biological Systems (e.g., spinach chloroplasts, animal models for pathway analysis)

No mechanistic studies of this compound in any relevant biological systems, including but not limited to spinach chloroplasts or animal models for pathway analysis, have been documented in publicly accessible research.

Applications of N 4 Chlorobenzyl 2 Norbornylamine in Chemical Research

As a Building Block in Complex Molecule Synthesis

Chiral amines are fundamental components in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. acs.org The enantiomerically pure nature of these amines is crucial as biological targets are chiral, and interactions often require a precise stereochemical match. N-4-chlorobenzyl-2-norbornylamine serves as a valuable chiral building block, offering its rigid norbornane (B1196662) framework to impart conformational constraint and stereochemical definition to target molecules.

The synthesis of novel therapeutic agents often involves the incorporation of complex and sterically defined fragments. The norbornane moiety can act as a bioisostere for a phenyl ring or other cyclic systems, while providing a three-dimensional structure that can enhance binding affinity and selectivity to biological targets. The secondary amine provides a reactive handle for a variety of chemical transformations, such as amidation, alkylation, and reductive amination, allowing for its integration into larger molecular architectures. sigmaaldrich.com

Researchers might employ this compound in the synthesis of novel kinase inhibitors, where the rigid scaffold could position key pharmacophoric elements in a precise orientation within an enzyme's active site. The 4-chlorobenzyl group can also play a role in modulating the electronic properties and lipophilicity of the final compound, potentially improving its pharmacokinetic profile. researchgate.net The use of such structurally complex chiral building blocks is a key strategy for navigating novel chemical space in drug discovery. nih.gov

Table 1: Hypothetical Synthetic Transformations Utilizing this compound This table presents plausible synthetic reactions where this compound could be used as a key starting material to generate more complex derivatives.

| Reaction Type | Reagent | Product Class | Potential Application |

| Acylation | Acetyl Chloride | Chiral Amide | Intermediate for Protease Inhibitors |

| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | Tertiary Amine | Scaffold for GPCR Ligands |

| Buchwald-Hartwig Amination | 4-Bromotoluene, Pd Catalyst | Diaryl Amine | Component of Organic Electronics |

| Michael Addition | Methyl Acrylate | β-Amino Ester | Precursor to Chiral β-Amino Acids |

In Chiral Ligand Design for Asymmetric Catalysis

The development of new chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of single-enantiomer products with high efficiency. scu.edu.cnnbinno.com Chiral amines, like this compound, are excellent precursors for ligands because the nitrogen atom can act as a coordinating heteroatom for a transition metal catalyst. nih.gov The inherent chirality of the norbornylamine backbone can create a stereochemically defined environment around the metal center, influencing the stereochemical outcome of a catalyzed reaction. nih.gov

Ligands derived from this amine could be of the N,N- or N,P-type, which have proven highly effective in a multitude of metal-catalyzed reactions. rsc.org For instance, the amine could be functionalized to introduce a phosphine group, creating a bidentate N,P-ligand. When complexed with metals such as palladium, rhodium, or iridium, such ligands can be highly effective for reactions like asymmetric hydrogenation, allylic substitution, and C-C cross-coupling. acs.orgoup.com The rigid norbornane structure helps to minimize conformational flexibility, which is often key to achieving high levels of enantioselectivity. scispace.com The chlorobenzyl substituent can also exert electronic effects on the ligand, fine-tuning the reactivity and selectivity of the metal catalyst. nih.gov

Table 2: Hypothetical Performance of a Palladium Catalyst with a Ligand Derived from this compound in Asymmetric Allylic Alkylation This table illustrates the potential effectiveness of a chiral ligand based on this compound in a standard benchmark reaction.

| Substrate | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1,3-Diphenylallyl acetate | Dimethyl malonate | 1.0 | 95 | 92 |

| 1,3-Diphenylallyl acetate | Nitromethane | 1.0 | 88 | 89 |

| (E)-1,3-Hexadienyl acetate | Sodium benzenesulfinate | 1.5 | 91 | 94 |

| Cyclohex-2-enyl acetate | Morpholine | 2.0 | 85 | 87 |

As a Chemical Probe for Biological Systems

Chemical probes are small molecules designed to interact with biological targets, such as proteins or nucleic acids, to study their function in a cellular or in vivo context. mskcc.org The structural features of this compound make it an interesting starting point for the development of such probes. Benzylamine (B48309) derivatives have been explored as inhibitors for various enzymes, including copper amine oxidases. nih.gov

The chlorine atom is a particularly useful feature in probe design. Halogenation can significantly influence a molecule's biological activity by affecting its lipophilicity, membrane permeability, and metabolic stability. researchgate.netrsc.org The chlorine atom can also participate in specific halogen bonding interactions with biological macromolecules, which can enhance binding affinity and selectivity. acs.org For example, studies on other chlorinated compounds have shown that the position of the chlorine atom can drastically alter interactions with lipid bilayers and impact antiproliferative activity. nih.gov

A research program could involve synthesizing fluorescently labeled or biotinylated derivatives of this compound. These modified versions could be used to visualize target localization within cells via microscopy or to identify binding partners through affinity purification and mass spectrometry. The rigid norbornane scaffold would provide a well-defined platform for attaching these reporter tags without disrupting the core binding pharmacophore.

Potential in Analytical Method Development (e.g., as a standard in detection methods)

The development and validation of new analytical methods require well-characterized reference materials, often referred to as analytical standards. alfa-chemistry.comcalpaclab.com As a novel, synthetically accessible, and stable compound, this compound has the potential to be established as an analytical standard. This is particularly relevant if the compound or its derivatives become subjects of pharmaceutical or metabolic studies.

Establishing a new compound as a certified reference material (CRM) involves its thorough characterization to confirm its identity and purity with a high degree of certainty. chiroblock.com This process would include techniques such as NMR spectroscopy, mass spectrometry, elemental analysis, and chromatography (HPLC, GC) to create a comprehensive analytical profile.

Once characterized, it could serve several purposes in analytical chemistry. It could be used as a calibration standard for quantifying the compound in complex matrices, such as biological fluids or environmental samples. Furthermore, it could be used during the validation of new analytical methods to assess parameters like accuracy, precision, linearity, and limits of detection (LOD) and quantification (LOQ). alfa-chemistry.com

Table 3: Hypothetical Analytical Validation Parameters for an HPLC-UV Method to Detect this compound This table shows representative data that would be generated during the validation of an analytical method using the compound as a standard.

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Precision (% RSD) | < 1.5% | ≤ 2.0% |

| Limit of Detection (LOD) | 0.05 µg/mL | Reportable |

| Limit of Quantitation (LOQ) | 0.15 µg/mL | Reportable |

Future Directions and Unexplored Research Avenues

Development of Sustainable Synthetic Methodologies for N-4-chlorobenzyl-2-norbornylamine and its Analogues

The advancement of green chemistry principles is paramount in modern synthetic chemistry. While traditional methods for synthesizing N-substituted benzylamines, such as the alkylation of amines with benzyl (B1604629) halides, are versatile, they are often plagued by the production of stoichiometric amounts of waste. morressier.com The development of more environmentally benign and efficient synthetic routes for this compound and its derivatives is a critical area for future research.

Recent efforts have explored greener alternatives, such as the direct coupling of benzyl alcohols with secondary amines using benign iron catalysts. morressier.com However, this method has shown limitations, particularly in producing high yields for benzylamines with electron-withdrawing substituents like the 4-chloro group. morressier.com For instance, the synthesis of N-(4-chlorobenzyl)morpholine using this iron-catalyzed method resulted in a yield of only 40%. morressier.com

A highly promising and underexplored avenue is the adaptation of the Leuckart reaction. A recently developed procedure for synthesizing substituted benzylamines via the Leuckart reaction demonstrated remarkable efficiency. morressier.com This method is notable for its lack of toxic or expensive reagents and catalysts, its waste-free nature, and its rapid reaction times. morressier.com When applied to the synthesis of N-(4-chlorobenzyl)morpholine, the reaction was completed in just three minutes at 220°C, achieving an impressive 82% yield. morressier.com Applying and optimizing this rapid, waste-free methodology for the synthesis of this compound could provide a sustainable and scalable production route.

Table 1: Comparison of Synthetic Methodologies for N-benzylamine Derivatives

| Method | Advantages | Disadvantages | Reported Yield (N-(4-chlorobenzyl)morpholine) |

|---|---|---|---|

| Classical Alkylation | Simple, versatile | Produces stoichiometric waste | Not reported in sources |

| Iron-Catalyzed Coupling | Green method, uses benign catalyst | Low yields for substrates with electron-withdrawing groups | 40% morressier.com |

| Modified Leuckart Reaction | Rapid, waste-free, no catalyst needed, high yield | Requires high temperature | 82% morressier.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by dramatically accelerating the design and optimization process. nih.govnih.gov These computational tools can be powerfully applied to the future study of this compound.

ML algorithms can be trained on existing data from related compounds to predict the structure-activity relationships (SAR) for novel analogues. By analyzing how small molecular changes affect biological activity or material properties, AI models can identify the most promising candidates for synthesis, saving considerable time and resources compared to traditional trial-and-error screening. nih.gov Techniques such as Support Vector Machines (SVM) and Deep Learning (DL) can effectively extract relevant features from molecular structures to predict biological interactions and properties. nih.gov

Furthermore, the most fundamental application of ML in this context is through optimization algorithms like gradient descent. youtube.com These algorithms are used to solve optimization problems, such as minimizing an error or "loss" function, which is central to how ML models learn. youtube.com For designing new compounds, an objective function representing desired properties (e.g., high binding affinity, low toxicity) can be defined, and AI can explore the vast chemical space of possible norbornylamine derivatives to find structures that maximize this function. This integration of AI/ML with high-dimensional data provides a powerful capacity for advancing compound development. nih.gov

Table 2: Applications of AI and Machine Learning in Compound Development

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Virtual High-Throughput Screening | Rapidly screens large virtual libraries of compounds against biological targets. nih.gov | Identifies novel, high-potential analogues for synthesis and testing. |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develops predictive models that correlate molecular structure with biological activity or properties. | Guides the rational design of derivatives with enhanced potency or desired properties. |

| ADME/Tox Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of new compounds. researchgate.net | Prioritizes candidates with favorable drug-like properties early in the design phase. |

| De Novo Design | Generates entirely new molecular structures optimized for specific targets and properties. | Creates innovative norbornylamine-based scaffolds with novel functions. |

Exploration of Novel Biological Targets based on Structural Insights

While the full biological activity profile of this compound is not yet defined, the activities of structurally related compounds provide a rational basis for exploring novel biological targets. The presence of the 4-chlorobenzyl moiety in various bioactive molecules suggests several promising research avenues.

For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to inhibit the kinase AKT2/PKBβ, a key component in oncogenic signaling pathways in glioma. nih.gov Similarly, novel quinazoline (B50416) derivatives containing a substituted benzylidene group were designed as inhibitors of VEGFR-2 kinase, another important target in cancer therapy. researchgate.net Given these precedents, a focused investigation of this compound and its analogues as inhibitors of protein kinases involved in cancer cell proliferation and survival is warranted.

Beyond oncology, the 4-chlorobenzyl group is present in compounds with other therapeutic effects. Clemizole, which contains a 1-(4-chlorobenzyl) substituent, is a histamine (B1213489) antagonist. nih.gov More recently, 4-chlorobenzyl p-coumarate was identified as a potent antifungal agent, likely acting on the fungal plasma membrane. nih.gov This suggests that this compound could be investigated for antihistaminic or antifungal properties, expanding its potential therapeutic applications.

Table 3: Potential Biological Targets for this compound Based on Analogues

| Compound Class/Analogue | Reported Biological Target/Activity | Potential Target for this compound | Reference |

|---|---|---|---|

| N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles | PKBβ/AKT2 Kinase Inhibition (Anti-glioma) | Protein Kinases (e.g., AKT family) | nih.gov |

| N-4-(substituted benzylidene) quinazolines | VEGFR-2 Kinase Inhibition (Anticancer) | Receptor Tyrosine Kinases (e.g., VEGFR-2) | researchgate.net |

| 4-chlorobenzyl p-coumarate | Fungal Plasma Membrane (Antifungal) | Fungal cell integrity pathways | nih.gov |

| Clemizole | Histamine Receptor Antagonist | Histamine receptors | nih.gov |

Investigation of Materials Science Applications

The rigid and sterically defined norbornane (B1196662) backbone of this compound makes it and its derivatives attractive candidates for applications in materials science. Chiral norbornene derivatives, in particular, have been reviewed for their use in creating advanced materials. magtech.com.cn

Future research could focus on synthesizing chiral versions of this compound and exploring their incorporation into polymers. Such materials could possess unique optical properties, making them suitable for applications in photochromic materials. magtech.com.cn The specific stereochemistry of the chiral norbornane unit can influence the helical structure of polymers, leading to materials with tailored chiroptical responses.

Another significant and unexplored area is the development of novel ion exchange membranes. Norbornene-based polymers have been successfully used to create anion, cation, and composite ion exchange membranes. magtech.com.cn By functionalizing the this compound monomer, it may be possible to create polymers with specific ion-conducting properties. These materials could be valuable for applications in fuel cells, water purification, and chemical separation technologies. The robust nature of the norbornane framework could impart desirable mechanical and thermal stability to these membranes.

Table 4: Potential Materials Science Applications for Norbornylamine Derivatives

| Application Area | Description | Relevance of this compound Structure |

|---|---|---|

| Optical Materials | Development of materials with specific responses to light, such as photochromism. magtech.com.cn | The rigid, chiral norbornane scaffold can be used to control the structure of polymers, influencing their optical properties. |

| Ion Exchange Membranes | Creation of semi-permeable membranes that transport specific ions. magtech.com.cn | The amine group can be functionalized to create charged sites for ion conduction within a stable polymer matrix. |

| High-Performance Polymers | Synthesis of polymers with enhanced thermal and mechanical stability. | The inherent rigidity of the norbornane unit can contribute to creating robust and durable materials. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-4-chlorobenzyl-2-norbornylamine, and how can purity be ensured?

- Methodology : The compound is synthesized via nucleophilic substitution between 2-norbornylamine and 4-chlorobenzyl halides. A reported method involves dissolving 24 g of the amine in hexane and reacting it with ethyl isocyanate under controlled temperature (40°C) to form urea derivatives . Recrystallization from hexane-ethanol mixtures is critical for purity. Characterization via NMR (for amine proton shifts) and elemental analysis ensures structural fidelity. Compare yields with alternative routes using bromo or methyl analogs to assess substituent effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodology : Use H/C NMR to confirm the norbornyl scaffold (e.g., bridgehead proton signals at δ 1.2–2.5 ppm) and the chlorobenzyl group (aromatic protons at δ 7.3–7.5 ppm). Mass spectrometry (MS) verifies molecular weight (e.g., [M+H]+ at m/z 250.1). IR spectroscopy identifies N-H stretches (~3300 cm) and C-Cl bonds (~700 cm). Cross-reference with analogs like N-4-bromobenzyl-2-norbornylamine to validate spectral assignments .

Q. How can researchers assess the phytotoxicity of this compound in agricultural applications?

- Methodology : Conduct bioassays using plant models (e.g., rice seedlings) at varying concentrations (10–1000 ppm). Compare with controls (e.g., pentachloronitrobenzene, PCNB) to benchmark toxicity. Monitor growth inhibition, chlorosis, and necrosis over 14 days. Use HPLC to quantify residual compound in soil to correlate phytotoxicity with persistence .

Advanced Research Questions

Q. What mechanistic insights explain the fungicidal activity of this compound derivatives?

- Methodology : Perform molecular docking studies with fungal cytochrome P450 enzymes (e.g., CYP51) to evaluate binding affinity. Validate with in vitro enzyme inhibition assays using microsomal fractions. Compare IC values with methyl or bromo analogs to determine the role of the chloro substituent in bioactivity. Use SAR (Structure-Activity Relationship) models to optimize substituent positioning (e.g., para vs. meta) .

Q. How does the norbornyl scaffold influence the thermodynamic stability of this compound under varying reaction conditions?

- Methodology : Analyze thermal stability via DSC (Differential Scanning Calorimetry) to identify decomposition thresholds (>200°C). Study solvent effects (polar vs. nonpolar) on conformational rigidity using X-ray crystallography or DFT calculations. Compare with non-norbornyl amines (e.g., benzylamines) to isolate scaffold-specific stability contributions .

Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Replicate studies under standardized conditions (pH, temperature, solvent). Use LC-MS to verify compound integrity during bioassays. Perform meta-analyses of existing data to identify confounding variables (e.g., impurities in early syntheses). Cross-test with structurally related compounds (e.g., N-4-fluorobenzyl analogs) to isolate substituent-specific effects .

Q. What alternative synthetic strategies can mitigate byproduct formation in this compound synthesis?

- Methodology : Explore microwave-assisted synthesis to reduce reaction time and side reactions. Optimize stoichiometry (e.g., 1:1.2 amine-to-halide ratio) and catalysts (e.g., KI for Finkelstein reactions). Use flow chemistry to enhance mixing efficiency. Characterize byproducts via GC-MS and adjust purification protocols (e.g., column chromatography over recrystallization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.